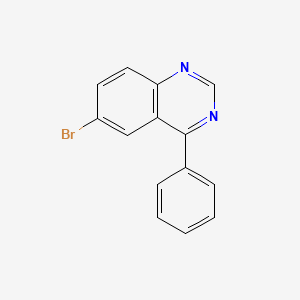

6-bromo-4-phenylquinazoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTLVXDZGQZANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Phenylquinazoline

Reaction Pathways and Transformation Mechanisms

The reaction pathways available to 6-bromo-4-phenylquinazoline and its derivatives are diverse, involving transformations at various positions on the quinazoline (B50416) scaffold. These reactions are fundamentally influenced by the polarized nature of the pyrimidine (B1678525) ring and the presence of halogen substituents that can act as leaving groups. nih.gov

The quinazoline ring system is generally activated towards nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogens. researchgate.netrroij.com The C4 position is known to be a particularly activated center for these reactions. rroij.com In derivatives of this compound that also contain a leaving group (like a chlorine atom) at the C2 or C4 position, this reactivity is pronounced. For instance, the C4-Cl bond in 4-chloroquinazolines is highly electrophilic, a phenomenon attributed to the α-nitrogen effect, making it a prime target for nucleophiles. researchgate.netsemanticscholar.org

The bromine atom at the C6 position on the benzene (B151609) ring can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. evitachem.comsmolecule.com Nucleophiles such as amines and thiols can be used to displace the bromide under appropriate reaction conditions. The amination of 4-chloroquinazolines with primary or secondary amines is a frequently employed method for synthesizing 4-anilinoquinazoline (B1210976) derivatives, which are significant in medicinal chemistry. nih.gov Studies have shown that electron-rich amines react readily with 4-chloroquinazolines, often under mild conditions. nih.gov In multi-halogenated quinazolines, such as 6,8-dibromo-2,4-dichloroquinazoline, SNAr reactions can occur selectively at the C2 and C4 positions. researchgate.net

Beyond direct substitution, quinazolines can undergo more complex transformations involving ring-opening and ring-closing sequences. A notable example is the S_N(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway explains product formation in certain nucleophilic substitutions on nitrogen-containing heterocycles that cannot be accounted for by standard SNAr or elimination-addition (hetaryne) mechanisms. wikipedia.orgknu.ua

The ANRORC mechanism has been extensively studied in pyrimidine systems that are structurally analogous to the quinazoline core. wikipedia.org For example, the reaction of 4-phenyl-6-bromopyrimidine with potassium amide (KNH₂) in liquid ammonia (B1221849) proceeds largely via an ANRORC pathway. wikipedia.orgknu.ua The mechanism involves the initial addition of the amide nucleophile to an electrophilic carbon (typically C2 or C4), leading to the opening of the pyrimidine ring to form a nitrile intermediate. wikipedia.org Subsequent recyclization of this intermediate and expulsion of the leaving group yields the final substituted product. wikipedia.org Isotope labeling experiments have provided definitive evidence for this mechanism, demonstrating that a ring nitrogen atom can be exchanged with the nitrogen from the nucleophile during the transformation. wikipedia.orgknu.ua While direct studies on this compound are less common, the established reactivity of related pyrimidines strongly suggests its potential to react via this pathway under specific conditions, particularly with strong nucleophiles like sodium amide. wikipedia.orgknu.ua Other ring-opening and closing reactions have also been reported for the synthesis of various quinazoline derivatives from precursors like isatins. scilit.comacs.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the functionalization of poly-substituted quinazolines like derivatives of this compound. The different positions on the quinazoline ring exhibit distinct reactivities, which can be exploited for selective transformations. In molecules containing multiple halogen substituents, such as 6-bromo-2,4-dichloroquinazoline (B10380), the site of reaction often depends on the catalyst and reaction conditions.

It has been established that palladium-catalyzed cross-coupling reactions on 6-bromo-2,4-dichloroquinazoline favor substitution at the C4 position over the C2 or C6 positions. semanticscholar.orgmdpi.com This preference is a result of the increased reactivity of the C(4)-Cl bond, which is activated by the adjacent N3 nitrogen (the α-effect). semanticscholar.org This activation facilitates the oxidative addition of the palladium catalyst. semanticscholar.org In contrast, the C2 position is generally less reactive towards oxidative addition. semanticscholar.org However, controlling this regioselectivity can be challenging; for example, a Stille cross-coupling reaction on 6-bromo-2,4-dichloroquinazoline with trimethylalane yielded a mixture of the C4-substituted product and the C6-substituted product, demonstrating the competition between the reactive sites. semanticscholar.org

| Reaction Type | Coupling Partner | Catalyst System | Major Product Site | Minor Product Site | Reference |

|---|---|---|---|---|---|

| Stille Cross-Coupling | Trimethylalane | Pd(PPh₃)₄ | C4-Alkylation (47% yield) | C6-Alkylation (16% yield) | semanticscholar.org |

| Sonogashira Cross-Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | C4-Alkynylation | Not Reported | semanticscholar.org |

Stereoselectivity is less commonly discussed for this compound itself, as it is an achiral molecule. However, stereoselectivity becomes relevant when chiral centers are introduced through subsequent reactions.

Influence of Substituents on Reactive Sites and Reaction Outcomes

The reactivity of the this compound scaffold is significantly modulated by its existing substituents and by any additional groups present on the phenyl ring or the quinazoline core. nih.gov The properties of substituted quinazolines depend on the electronic nature (electron-donating or electron-withdrawing) and the position of these groups. nih.gov

Computational studies on related quinazoline derivatives have shown that substituents like halogens (bromo, chloro) and alkyl groups (methyl, ethyl) alter the molecule's electrostatic potential and electronic characteristics, thereby influencing the location of reactive sites. researchgate.netufms.br

The outcome of synthetic reactions is heavily dependent on these substituent effects.

Electron-Withdrawing Groups (EWGs): Strong EWGs, such as a nitro group, on a reacting partner can retard or inhibit reactions. For instance, the reaction of quinazoline-3-oxides was slowed when a strong EWG was present on the C2-phenyl substituent. chim.it Similarly, in the synthesis of quinazolines from 2-aminoaryl alcohols and nitriles, aryl nitriles containing nitro groups underwent annulation less smoothly than those with electron-donating groups. mdpi.com

Electron-Donating Groups (EDGs): EDGs often facilitate reactions. In the previously mentioned annulation, aryl nitriles with methyl and methoxy (B1213986) groups reacted more smoothly. mdpi.com In another study, anilines bearing electron-donating substituents were well-tolerated in coupling reactions. mdpi.com

Steric Effects: Bulky substituents can hinder reactions due to steric hindrance. For example, the introduction of bulky or cyclic groups has been shown to prevent desired product formation in some synthetic protocols for quinazoline functionalization. chim.it

The phenyl group at C4 and the bromo group at C6 in the title compound both exert electronic influences that define the reactivity of the entire scaffold for further chemical transformations. nih.govresearchgate.net

| Reaction Type | Substituent Type on Reactant | Effect on Reaction | Reference |

|---|---|---|---|

| Dehydrogenative Annulation | EDG (methyl, methoxy) on aryl nitrile | Smoother reaction | mdpi.com |

| Dehydrogenative Annulation | EWG (nitro) on aryl nitrile | Less smooth reaction | mdpi.com |

| Three-Component Annulation | EDG on aniline | Well-tolerated | mdpi.com |

| Three-Component Annulation | EWG (fluoro, nitro) on aniline | Failed to provide product | mdpi.com |

| Coupling with Quinazoline-3-oxide | Strong EWG (nitro) on C2-phenyl | Retarded reaction | chim.it |

Advanced Spectroscopic and Structural Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 6-bromo-4-phenylquinazoline provides distinct signals for each unique proton in the molecule, with their chemical shifts (δ) and coupling constants (J) revealing the electronic environment and neighboring protons, respectively.

For the free base of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons exhibit characteristic chemical shifts. researchgate.net The proton on the quinazoline (B50416) ring at position 5 appears as a doublet, while the protons at positions 7 and 8, along with the protons of the phenyl group, show complex multiplets. researchgate.net A sharp singlet is observed for the proton at position 2 of the quinazoline ring. researchgate.net

In the case of the hydrochloride salt of this compound, the protonation of one of the nitrogen atoms in the quinazoline ring leads to downfield shifts of the aromatic protons due to the increased electron-withdrawing nature of the heterocyclic system. mdpi.com The proton at position 2 of the quinazoline ring, in particular, shows a significant downfield shift. mdpi.com

Table 1: ¹H NMR Data for this compound and its Hydrochloride Salt

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| This compound | CDCl₃ | 9.39 (s, 1H), 8.28 (d, J = 1.2 Hz, 1H), 8.00-7.96 (m, 2H), 7.79-7.74 (m, 2H), 7.63-7.58 (m, 3H) researchgate.net |

| This compound HCl | CDCl₃ | 9.45 (s, 1H), 8.42-8.30 (m, 2H), 8.13 (dd, J = 9.0, 1.8 Hz, 1H), 7.85 (d, J = 6.4 Hz, 2H), 7.73-7.60 (m, 3H) mdpi.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the carbon skeleton of this compound.

For the hydrochloride salt in CDCl₃, the ¹³C NMR spectrum shows signals corresponding to all the carbon atoms in the molecule. mdpi.com The chemical shifts of the carbons in the quinazoline and phenyl rings are in the aromatic region. The carbon atom attached to the bromine (C-6) is identifiable by its chemical shift, which is influenced by the heavy atom effect of bromine. mdpi.comresearchgate.net The carbons of the quinazoline ring that are adjacent to the nitrogen atoms appear at lower field strengths due to the electron-withdrawing nature of nitrogen. mdpi.com

Table 2: ¹³C NMR Data for this compound Hydrochloride Salt

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound HCl | CDCl₃ | 169.8, 151.9, 146.6, 139.4, 135.1, 131.9, 130.5, 129.9, 129.3, 128.4, 124.0, 123.6 mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound, the calculated monoisotopic mass is C₁₄H₉BrN₂. Using fast atom bombardment (FAB+) ionization, the measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is found to be 285.0019, which is in close agreement with the calculated value of 285.0027. mdpi.com The presence of bromine is evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound hydrochloride salt, recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands. mdpi.com The spectrum displays weak to medium intensity bands in the aromatic C-H stretching region (around 3021-3116 cm⁻¹). mdpi.com A strong absorption at 1558 cm⁻¹ is attributed to the C=N stretching vibration of the quinazoline ring. mdpi.com The C=C stretching vibrations of the aromatic rings are observed in the region of 1482 cm⁻¹. mdpi.com The spectrum also shows a strong band at 1359 cm⁻¹ and other medium to weak bands corresponding to various in-plane and out-of-plane bending vibrations of the C-H bonds. mdpi.com

Table 3: IR Data for this compound Hydrochloride Salt

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3423 | weak | - |

| 3116 | weak | Aromatic C-H stretch |

| 3060 | medium | Aromatic C-H stretch |

| 3021 | weak | Aromatic C-H stretch |

| 1558 | strong | C=N stretch |

| 1482 | medium | Aromatic C=C stretch |

| 1359 | strong | C-H in-plane bend |

| 1064 | medium | - |

| 918 | medium | C-H out-of-plane bend |

Data from reference mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure and extent of conjugation in the molecule.

The UV-Vis spectrum of quinazoline derivatives typically exhibits multiple absorption bands corresponding to π→π* transitions within the conjugated aromatic system. researchgate.net For polycarbo-substituted quinazolines, three absorption bands are often observed in the UV-Vis spectrum in dichloromethane (B109758). researchgate.net The bands in the regions of approximately 283–300 nm and 305–330 nm are attributed to π→π* transitions of the conjugated quinazoline ring and intramolecular donor-acceptor charge transfer, respectively. researchgate.net A less intense, broad band may also be observed at longer wavelengths. researchgate.net The specific λmax values for this compound are dependent on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds such as 6-substituted 4-phenylquinazoline (B11897094) 3-oxides provides valuable insights into the likely solid-state conformation. It is expected that the quinazoline and phenyl rings in this compound are not coplanar, with a significant dihedral angle between the two ring systems. The crystal packing would likely be stabilized by intermolecular interactions such as π-π stacking between the aromatic rings and potentially C-H···N or C-H···π interactions. researchgate.net The bromine atom may also participate in halogen bonding interactions.

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Phenylquinazoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and properties of molecules like 6-bromo-4-phenylquinazoline. DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31+G(d,p) or 6-311G(d,p), provide a balance between accuracy and computational cost, making them suitable for analyzing complex organic molecules. nih.govnih.govresearchgate.net These calculations can elucidate various molecular characteristics, from orbital energies to thermodynamic stability and vibrational frequencies.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govedu.krdnih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krdnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Not Specified | Not Specified | 4.343 | researchgate.net |

This table presents data for structurally related compounds to illustrate the application of HOMO-LUMO analysis.

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. nih.govmalayajournal.org In an ESP map, areas of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while areas of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.govmalayajournal.org

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. hakon-art.com These descriptors provide a theoretical framework for understanding the chemical behavior of the molecule. nih.govnih.gov Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." edu.krd

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. nih.gov

DFT studies on related bromo-substituted heterocycles have successfully calculated these parameters to predict their stability and reactivity. nih.gov

| Reactivity Descriptor | Calculated Value |

|---|---|

| Electronegativity (χ) | 1.9237 |

| Hardness (η) | 1.1795 |

| Potential (μ) | -1.9237 |

| Electrophilicity (ω) | 1.5681 |

| Softness (σ) | 0.4238 |

This table shows calculated reactivity descriptors for the related compound 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine at the B3LYP/6–311G(d,p) level. nih.gov

DFT calculations can also be used to determine key thermochemical parameters, which are crucial for understanding the stability and reaction energetics of a molecule. Parameters such as the total energy (E), enthalpy (H), and Gibbs free energy (G) can be computed. nih.gov A comparative analysis of these values for different isomers or related compounds can reveal their relative thermodynamic stabilities. For instance, in a study of 6-bromo quinazoline (B50416) derivatives, DFT calculations showed that one compound was thermodynamically more stable than another based on its calculated total energy, enthalpy, and Gibbs free energy. nih.gov

| Parameter | Compound 8a* (Hartree) | Compound 8c* (Hartree) |

|---|---|---|

| Total Energy (E) | -3498.05 | -3572.79 |

| Enthalpy (H) | -3497.83 | -3572.60 |

| Gibbs Free Energy (G) | -3497.91 | -3572.67 |

This table presents calculated thermochemical parameters for two derivatives of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, demonstrating the application of this analysis. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for molecular structure identification. ksu.edu.sa DFT calculations are highly effective in predicting the vibrational spectra of molecules. nih.govcardiff.ac.uk By computing the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govnih.gov

For aromatic compounds like this compound, characteristic vibrational modes are expected. C-H stretching vibrations in the aromatic rings typically appear in the 3100–3000 cm⁻¹ region, while C=C stretching vibrations are found between 1625 and 1430 cm⁻¹. scialert.net Studies on related 6-bromo quinazoline derivatives have shown that the calculated theoretical IR spectrum aligns well with experimental data, confirming the utility of this approach. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling techniques such as molecular docking are employed to simulate how a ligand like this compound might interact with a biological target, typically a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. lums.ac.ir This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The quinazoline scaffold is a well-known pharmacophore that targets various protein kinases. nih.govnih.gov

Docking studies on derivatives of this compound have been performed against several important cancer targets, including the Epidermal Growth Factor Receptor (EGFR) and Bromodomain-containing protein 4 (BRD4). nih.govnih.gov These studies reveal the specific binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govlums.ac.ir The binding affinity is often quantified by a scoring function, which estimates the binding free energy (ΔG), with more negative values indicating a stronger interaction. lums.ac.ir For example, a derivative of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one showed a calculated binding energy of -6.7 kcal/mol with the EGFR active site. nih.govresearchgate.net

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 8a (derivative of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one) | EGFR | -6.7 | Lys721 | nih.govresearchgate.net |

| 8c (derivative of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one) | EGFR | -5.3 | Lys721 | nih.govresearchgate.net |

| 8a (4-anilinoquinazoline derivative) | VEGFR-2 | -8.24 | Not Specified | ijcce.ac.ir |

| Hit 5 (4-phenylquinazoline derivative) | BRD4 | Not Specified | Not Specified | nih.gov |

This table summarizes molecular docking results for various quinazoline derivatives against their respective biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful approach to assess the conformational stability of ligands when interacting with biological targets. For derivatives of the 6-bromo-quinazoline scaffold, MD simulations have been employed to understand their stability within the active sites of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

In these computational studies, the primary goal is to evaluate the stability of the enzyme-ligand complex over time. researchgate.net This is often achieved by calculating the Root-Mean-Square Deviation (RMSD) of the atomic positions of the ligand and the protein backbone throughout the simulation. A stable RMSD profile over time suggests that the ligand has settled into a consistent and stable binding mode within the active site. researchgate.net

For instance, MD simulations performed on certain 6-bromo-quinazoline derivatives targeting EGFR demonstrated that the ligands reached an equilibrium phase within 20 to 30 nanoseconds of the simulation. researchgate.net This indicates that the ligands form stable complexes with the EGFR kinase protein. The stability observed in these simulations provides confidence in the binding modes predicted by initial molecular docking studies and supports the potential for these compounds to act as inhibitors. nih.govresearchgate.net The consistent conformation and interaction with the receptor throughout the simulation are crucial indicators of a ligand's potential efficacy. researchgate.net

Table 1: MD Simulation Parameters for 6-Bromo-Quinazoline Derivatives

| Parameter | Description | Finding |

|---|---|---|

| Metric | Root-Mean-Square Deviation (RMSD) | Assesses the deviation of atomic positions over time to evaluate conformational stability. researchgate.net |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) | The kinase protein used to study the binding affinity and stability of the ligands. nih.govresearchgate.net |

| Equilibration Time | ~20-30 ns | The time required for the ligand-protein complexes to achieve a stable equilibrium phase in the simulation. researchgate.net |

In Silico Prediction of Biological Activity and Pharmacokinetic Properties (excluding clinical)

In silico methods are crucial in the early stages of drug discovery for predicting the biological activity and pharmacokinetic profiles of new chemical entities, thereby reducing the time and cost associated with experimental screening. lew.ro For 6-bromo-quinazoline derivatives, various computational tools have been used to predict their potential as therapeutic agents. researchgate.netnih.gov

Predictions of biological activity spectra are performed using software that compares the structure of a novel compound to a database of known biologically active substances. This allows for the identification of potential pharmacological effects. researchgate.net For quinazoline derivatives, these predictions have encompassed a range of potential activities, including anthelmintic and antibacterial properties. researchgate.net

Pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are also commonly predicted using computational models. mdpi.com These predictions are vital for assessing the "drug-likeness" of a compound. nih.gov For example, Lipinski's Rule of Five is a widely used guideline to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. lew.ro In silico studies on quinazolin-4(3H)-one derivatives have shown that many compounds in this class exhibit good pharmacokinetic profiles and are in agreement with Lipinski's rules, suggesting favorable absorption and transport properties. lew.ro

Table 2: Predicted In Silico Properties for Quinazoline Derivatives

| Property Category | Predicted Parameter | Significance |

|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Evaluates potential for oral bioavailability; low molecular weight (<500) is associated with easier diffusion and absorption. lew.ro |

| Pharmacokinetics | ADMET Profile | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. mdpi.com |

| Biological Activity | PASS Online | Predicts the spectrum of biological activities based on structural similarity to known active compounds. researchgate.net |

| Software Tools | SwissADME | A common tool used for screening drug-likeness and pharmacokinetic properties of compounds. researchgate.net |

Structure-Activity Relationship (SAR) Derivations from Computational Data

Computational data from molecular docking and other in silico analyses are instrumental in deriving Structure-Activity Relationships (SAR). SAR studies help to explain how different chemical substitutions on a core scaffold influence the biological activity of a series of compounds. nih.govresearchgate.net For 6-bromo-quinazoline derivatives, computational studies have provided key insights into the structural requirements for enhanced anticancer activity. nih.govnih.gov

Studies on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed that the nature of the substituent at the thio (-SH) position significantly impacts cytotoxic activity. nih.gov The synthesized compounds were categorized based on whether the substitution was an aliphatic chain or an aromatic group. nih.gov

Key SAR findings from these computational and biological studies include:

Aliphatic vs. Aromatic Substituents : Analogs with an aliphatic chain, particularly a four-carbon spacer, demonstrated strong potency against MCF-7 and SW480 cancer cell lines. Increasing the linker length beyond this optimum led to a decrease in activity. nih.gov

Substitution Position on the Phenyl Ring : For derivatives containing an aryl linker, the position of substituents on the phenyl ring was critical. A compound with a methyl group at the para position of the phenyl ring showed higher potency than the corresponding meta derivative. nih.gov

Electronic Effects : The presence of electron-donating groups (like methyl) on the phenyl ring resulted in improved antiproliferative activity compared to electron-withdrawing groups. nih.gov

Molecular docking studies further elucidated these relationships by calculating binding energies. For example, the calculated binding energy for a derivative with an aliphatic chain (compound 8a) was -6.7 kcal/mol, whereas a derivative with an aromatic group (compound 8c) had a binding energy of -5.3 kcal/mol, correlating with the observed higher potency of the former. nih.govresearchgate.net These computational insights are invaluable for the rational design of more potent 6-bromo-quinazoline derivatives as potential therapeutic agents. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one |

| Erlotinib |

| Cisplatin |

Mechanistic Insights into Biological Activities Non Clinical Focus

Investigations into Molecular Targets and Biological Pathways

Research into 6-bromo-4-phenylquinazoline derivatives has identified specific molecular targets and biological pathways through which these compounds exert their effects. The primary focus has been on enzyme inhibition and receptor interaction, which are critical for disrupting pathological processes at a molecular level.

Receptor Interaction Studies (e.g., Adenosine Receptors)

Adenosine receptors, particularly the A₂A subtype, are G-protein coupled receptors that have emerged as therapeutic targets for conditions like Parkinson's disease and cancer. nih.gov Recent research has identified the 2-aminoquinazoline scaffold as a promising foundation for designing novel A₂A receptor antagonists. nih.gov

Specifically, studies have synthesized and evaluated 2-amino-6-bromo-4-phenylquinazoline, demonstrating its interaction with the adenosine A₂A receptor. nih.gov Co-crystallization experiments have revealed key interactions, such as hydrogen bonding and π-stacking, between the quinazoline (B50416) ring and critical amino acid residues like Asn253 and Phe168 within the receptor's binding site. nih.gov This antagonism can modulate downstream signaling pathways, which is relevant for therapeutic intervention in neurodegenerative disorders and immuno-oncology. nih.gov

Cellular Response and Mechanistic Pathways in Experimental Models (in vitro, non-clinical in vivo)

The molecular interactions of this compound derivatives translate into measurable cellular responses. In vitro studies using experimental models have been crucial in defining the antiproliferative, antifungal, and antibacterial mechanisms of this compound class.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

A significant body of research has focused on the antiproliferative and cytotoxic effects of 6-bromo-quinazoline derivatives against a variety of human cancer cell lines.

Cytotoxicity and Antiproliferative Activity: These compounds have demonstrated significant, dose-dependent growth inhibition and cytotoxicity. For example, a newly prepared derivative, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), showed potent antiproliferative activity against leukemia cell lines L1210, HL-60, and U-937. Other studies have reported the cytotoxicity of various 6-bromo-quinazoline derivatives against cervical (HeLa), breast (MCF-7), and colon (SW480) cancer cells. nih.govmdpi.com Notably, some derivatives have shown selectivity, being more potent against cancer cells than normal cell lines.

Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects are often mediated by the induction of apoptosis, or programmed cell death. Mechanistic studies have confirmed this through observations of internucleosomal DNA fragmentation and the activation of key executioner enzymes like caspase-3. Furthermore, some derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have been shown to arrest the cell cycle, for instance at the G1 phase, preventing cancer cells from proceeding through the division cycle. mdpi.com

Table 2: In Vitro Cytotoxic Activity of Selected 6-bromo-quinazoline Derivatives

| Compound | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| Derivative 8a | MCF-7 (Breast) | 15.85 | |

| Derivative 8a | SW480 (Colon) | 17.85 | |

| Derivative 3g | HeLa (Cervical) | 1.15 | nih.gov |

| Derivative 3l | HeLa (Cervical) | 1.48 | nih.gov |

| Derivative 4l | HeLa (Cervical) | 1.41 | nih.gov |

| Compound 6e | MCF-7 (Breast) | 168.78 | mdpi.com |

IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antifungal Action Mechanisms (e.g., Chitin Synthase Inhibition)

Certain derivatives of 6-bromo-quinazoline have been investigated for their antifungal properties. Chitin, a polysaccharide that is a crucial component of the fungal cell wall but absent in mammals, represents an attractive target for selective antifungal agents. The enzyme responsible for its synthesis, chitin synthase, is a key target for many antifungal drugs.

Studies on 6-bromo-4-ethoxyethylthio quinazoline have demonstrated potent antifungal activity against various plant pathogenic fungi. Mechanistic investigations using Gibberella zeae as a model organism revealed that treatment with the compound led to a significant decrease in mycelial chitosan content. Since chitosan is derived from chitin, this finding strongly suggests that the compound's antifungal action involves the disruption of chitin synthesis, potentially through the inhibition of chitin synthase. This disruption compromises the integrity of the fungal cell wall, leading to growth inhibition.

Table 3: Antifungal Activity of 6-bromo-4-ethoxyethylthio quinazoline

| Fungal Species | EC₅₀ (µg/mL) |

|---|---|

| Gibberella zeae | 17.47 |

| Fusarium oxysporum | 23.56 |

| Botrytis cinerea | 35.19 |

| Alternaria solani | 70.79 |

| Cercospora arachidicola | 20.33 |

Data sourced from a study on plant pathogenic fungi. EC₅₀ represents the concentration for 50% effective control.

Antibacterial Modes of Action

The quinazoline scaffold is also present in compounds with notable antibacterial activity. Several novel 6-bromo-quinazolin-4-one derivatives have been synthesized and shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

For instance, certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant activity against Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). Another study found that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one had high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae.

While these studies confirm the antibacterial potential, the precise molecular modes of action are not fully detailed in the provided literature. Generally, antibacterial agents act through mechanisms such as inhibiting cell wall biosynthesis, disrupting protein or nucleic acid synthesis, interfering with metabolic pathways, or compromising membrane function. Further research is needed to identify the specific targets and pathways affected by these 6-bromo-quinazoline derivatives in bacterial cells.

Antiviral Properties and Mechanisms

The antiviral potential of the 6-bromo-quinazoline scaffold has been explored through various derivatives. While direct studies on this compound are limited, research on analogous structures provides insight into their mechanisms. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activity against the Human Immunodeficiency Virus (HIV). One derivative, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide, demonstrated inhibitory effects on the replication of HIV-1 (IIIB) with an IC50 of 120 µg/mL in MT-4 cells. tsijournals.com This compound exhibited a 47% maximum protection against the replication of HIV-1 in acutely infected cells. tsijournals.com The general mechanism for many antiviral quinazoline derivatives involves the inhibition of key viral enzymes or processes essential for replication. acs.org For example, some quinazoline analogs have been found to interfere with viral entry into host cells or inhibit viral polymerases. nih.gov Further investigation into the specific mechanisms of this compound derivatives is necessary to fully elucidate their mode of antiviral action.

Anti-inflammatory and Analgesic Mechanisms (in experimental animals)

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties in animal models. nih.gov A study involving novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives reported promising anti-inflammatory and analgesic activities in experimental animals. nih.gov The mechanisms underlying these effects are thought to involve the modulation of key inflammatory pathways.

In vivo studies on a novel quinazoline derivative suggest that its anti-inflammatory and analgesic effects may stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation and pain. jneonatalsurg.com The compound demonstrated a dose-dependent reduction in carrageenan-induced paw edema in rats, an established model of acute inflammation. jneonatalsurg.com Furthermore, its ability to reduce writhing counts in mice treated with acetic acid points to peripheral analgesic activity, while increased latency in the hot plate test suggests a central analgesic effect. jneonatalsurg.com These findings imply that the compound may modulate inflammatory cytokines or interact with opioid-mediated pathways to exert its effects. jneonatalsurg.com

Structure-Activity Relationship (SAR) of this compound and its Bioactive Analogs

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help to understand how different functional groups and structural modifications affect the molecule's potency and selectivity.

Influence of Halogenation on Biological Potency and Selectivity

The presence and position of halogen atoms on the quinazoline ring are critical determinants of biological activity. Studies have consistently shown that a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance certain biological effects, particularly anticancer activity. nih.gov This enhancement is often attributed to the electronic and hydrophobic properties of the halogen, which can influence how the molecule binds to its biological target. nih.gov

However, the degree of halogenation can have differential effects. For instance, in the context of antiviral activity against HIV-1, it was observed that while a single bromo-substitution at the 6-position was compatible with activity, further bromination to create a 6,8-dibromo derivative was detrimental to the compound's antiviral efficacy. tsijournals.com This suggests that while a certain level of halogenation is beneficial, over-halogenation can lead to a loss of potency, possibly due to steric hindrance or unfavorable electronic changes that disrupt the interaction with the target enzyme or receptor. tsijournals.com

Impact of Phenyl Substituent Modifications on Bioactivity

Modifications to the phenyl ring at the 4-position of the quinazoline scaffold also play a crucial role in determining the biological activity. The nature and position of substituents on this phenyl ring can significantly alter the compound's potency.

In a study on 6-bromo quinazoline derivatives designed as cytotoxic agents, it was found that the presence of electron-donating groups on the phenyl ring led to an improvement in antiproliferative activity compared to electron-withdrawing groups. nih.gov For example, a derivative with a methyl group (an electron-donating group) at the para position of the phenyl ring showed better results than one with the same group at the meta position. nih.gov In contrast, derivatives with electron-withdrawing substitutions on the phenyl ring, such as Bromo (Br), Chloro (Cl), and Nitro (NO2), showed no significant differences in activity among them. nih.gov This indicates that the electronic properties of the substituent on the phenyl ring are a key factor in the bioactivity of these compounds.

| Compound ID | Phenyl Substituent | Position | MCF-7 IC50 (µM) | SW480 IC50 (µM) |

|---|---|---|---|---|

| 8d | -CH3 (electron-donating) | meta | 59.15 ± 5.73 | 72.45 ± 2.90 |

| 8e | -CH3 (electron-donating) | para | 35.14 ± 6.87 | 63.15 ± 1.63 |

Role of Quinazoline Core Modifications in Biological Efficacy

Modifications to the core quinazoline structure, beyond the substituents at positions 4 and 6, are pivotal for biological efficacy. Alterations at various positions of the quinazoline ring have been shown to modulate activity. For example, the introduction of a thiol group at the 2-position of the quinazoline-4(3H)-one ring has been a strategy in the design of potential anticancer agents. nih.gov

Furthermore, SAR studies on other quinazoline series have highlighted the importance of substitutions at positions 2 and 3. For instance, 2-thioxo-3-substituted quinazolinones have shown promising anticancer activity. nih.gov The nature of the substituent at the 3-position is also critical, as 3-substituted quinazoline derivatives are known to exert cytotoxic activities through mechanisms like the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov A study on 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents involved SAR studies at both the 2- and 4-positions of the quinazoline core, leading to the discovery of more potent compounds. nih.gov These findings underscore that the biological efficacy of this class of compounds is a result of the interplay between different parts of the molecule, and modifications to the core quinazoline scaffold are a key strategy for optimizing their therapeutic potential.

Compound Index

| Compound Name |

|---|

| This compound |

| 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide |

| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone |

| 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one |

| 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone |

| 1-phenyl-1-(quinazolin-4-yl)ethanol |

Applications in Materials Science and Advanced Chemical Engineering

Optoelectronic Materials Development

The quinazoline (B50416) core, with its electron-deficient nature, combined with the potential for extended π-conjugation through the phenyl substituent and further functionalization at the bromine position, makes 6-bromo-4-phenylquinazoline an attractive scaffold for optoelectronic materials.

Derivatives of this compound are being explored as fluorophores in organic light-emitting diodes (OLEDs). The intrinsic fluorescence of the quinazoline ring system can be modulated by introducing various substituents, allowing for the tuning of emission colors. The bromo-substituent at the 6-position serves as a convenient handle for introducing electron-donating or electron-withdrawing groups through cross-coupling reactions, thereby influencing the HOMO-LUMO energy levels and, consequently, the emission wavelength and quantum efficiency of the resulting fluorophore.

A Chinese patent discloses the use of this compound in the formulation of organic light-emitting devices, highlighting its potential in this technological domain. Research into related quinazoline structures demonstrates that strategic modifications can lead to materials with desirable photophysical properties for OLED applications. For instance, the synthesis of quinazoline-centered dyes has been shown to yield compounds with promising optoelectronic characteristics suitable for use in OLEDs.

| Derivative Type | Substitution Position | Potential Emission Color | Key Synthetic Reaction |

| Aryl-substituted quinazolines | 6-position (via Suzuki coupling) | Blue to Green | Palladium-catalyzed cross-coupling |

| Alkynyl-substituted quinazolines | 6-position (via Sonogashira coupling) | Blue to Green-Yellow | Palladium/Copper-catalyzed cross-coupling |

| Amino-substituted quinazolines | 6-position (via Buchwald-Hartwig amination) | Green to Orange-Red | Palladium-catalyzed amination |

This table presents potential outcomes based on established research on functionalization of similar aromatic bromides for OLED applications.

The structure of this compound is conducive to the design of single-molecule push-pull systems. By attaching a strong electron-donating group at the 6-position (the "push" component) and leveraging the inherent electron-withdrawing nature of the quinazoline nucleus and the phenyl ring (the "pull" component), it is possible to create molecules with significant intramolecular charge transfer (ICT) character. These push-pull systems are of great interest due to their large Stokes shifts and solvent-dependent emission properties (solvatochromism).

While direct research on this compound for white emitters is not extensively documented, the principles of designing such materials can be applied to its derivatives. White light emission can be achieved from a single molecule by carefully balancing different emissive states, such as locally excited and ICT states. For instance, controlled partial protonation of some quinazoline derivatives has been shown to result in white light emission researchgate.net. The versatility of the this compound scaffold allows for the synthetic exploration necessary to achieve such complex photophysical behaviors.

Sensor Technologies Based on Quinazoline Derivatives

Quinazoline derivatives have emerged as promising candidates for the development of chemical sensors, particularly fluorescent chemosensors. The nitrogen atoms in the quinazoline ring can act as binding sites for metal ions or protons, leading to changes in the molecule's photophysical properties. This change, often a "turn-on" or "turn-off" of fluorescence or a colorimetric shift, forms the basis of the sensing mechanism.

Although specific studies on this compound as a sensor are limited, its core structure is analogous to other quinazoline-based sensors. The phenyl group at the 4-position can be functionalized to introduce specific recognition moieties, while the bromine at the 6-position allows for further tuning of the electronic properties or for immobilization onto a solid support. For example, related quinazoline derivatives have been shown to be effective fluorescent chemosensors for metal cations.

Intermediates in Fine Chemical Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate in fine chemical synthesis acs.orgnih.govacs.org. The bromine atom at the 6-position is a key functional group that can be readily transformed into a variety of other substituents using modern synthetic methodologies. This allows for the construction of complex molecular architectures with a wide range of potential applications, from pharmaceuticals to materials science.

Several synthetic routes to this compound have been reported, including electrosynthesis and iodine-catalyzed aerobic oxidative amination, often with high yields acs.orgacs.org. Its utility as an intermediate is demonstrated in the synthesis of more complex molecules, such as 2-amino-6-bromo-4-phenylquinazoline, which can serve as a precursor for further derivatization univ-lille.fr.

Common Transformations of this compound:

| Reaction | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 6-Aryl-4-phenylquinazolines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 6-Alkynyl-4-phenylquinazolines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-Amino-4-phenylquinazolines |

| Stille Coupling | Organostannanes, Pd catalyst | 6-Alkyl/Aryl-4-phenylquinazolines |

| Heck Coupling | Alkenes, Pd catalyst, base | 6-Alkenyl-4-phenylquinazolines |

Advanced Materials and Functional Polymers Research

The development of advanced materials and functional polymers often relies on the availability of well-defined monomeric units. This compound, with its rigid aromatic structure and reactive bromine handle, is a potential candidate for incorporation into polymer backbones. The resulting polymers could exhibit interesting thermal, mechanical, and photophysical properties.

For instance, the bromine atom can be converted to a boronic ester, making it suitable for Suzuki polycondensation. Alternatively, polymerization could proceed through other cross-coupling reactions. While specific examples of polymers derived directly from this compound are not yet prevalent in the literature, the broader field of quinazoline-containing polymers suggests potential applications in areas such as gas separation membranes, high-performance plastics, and electroluminescent polymers. The thermal stability and solution processability of such polymers would be key areas of investigation.

Future Directions and Emerging Research Avenues for 6 Bromo 4 Phenylquinazoline

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For 6-bromo-4-phenylquinazoline and its derivatives, research is moving beyond traditional multi-step, high-temperature reactions towards greener and more innovative approaches.

Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating methods. researchgate.netfrontiersin.org It is a powerful tool for the rapid synthesis of quinazoline (B50416) libraries for screening purposes. nih.govingentaconnect.com

Visible-Light Photocatalysis: As a sustainable energy source, visible light is being harnessed to drive chemical reactions. Recent studies have demonstrated the synthesis of quinazoline derivatives using photocatalysts like curcumin-sensitized titanium dioxide, offering an eco-friendly, one-pot method that operates under mild conditions. mdpi.com This approach aligns with the principles of green chemistry by avoiding harsh reagents and high energy input. nih.gov

Electrochemical Synthesis: Electrochemistry offers a clean method for synthesis by using electrical current to drive reactions, thereby eliminating the need for chemical oxidants or reducing agents. acs.org This technique provides a high degree of control over reaction conditions and is being explored for the construction of the quinazoline core.

Recyclable Nano-catalysts: The use of heterogeneous nano-catalysts, such as magnetic graphene oxide supported with copper, is gaining traction. nih.gov These catalysts are highly efficient, can be easily separated from the reaction mixture, and reused multiple times, making the synthetic process more economical and sustainable.

| Methodology | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), improved yields, high efficiency. | Microwave irradiation, often solvent-free or in green solvents like water. | researchgate.netnih.govsci-hub.cat |

| Visible-Light Photocatalysis | Uses sustainable energy, mild reaction conditions, environmentally friendly. | Visible light source, photocatalyst (e.g., Cur-TiO2), ambient temperature. | mdpi.comresearchgate.net |

| Electrochemical Synthesis | Avoids chemical oxidants/reagents, high atom economy, precise control. | Electrolytic cell, aqueous medium, no metal catalysts. | acs.org |

| Recyclable Nano-catalysts | High efficiency, easy separation and reuse of catalyst, solvent-free conditions. | Magnetic nano-catalyst (e.g., GO@Fe3O4@Cu(II)), mild heating. | nih.gov |

Advanced Mechanistic Studies at the Molecular Level for Enhanced Understanding

A deeper understanding of reaction mechanisms at the molecular level is crucial for optimizing existing synthetic routes and designing new, more efficient ones. Future research will increasingly employ advanced spectroscopic and analytical techniques to probe the intricate steps involved in the formation of this compound and its interactions with biological targets.

Investigating the precise pathways of bond formation and cleavage allows chemists to fine-tune reaction conditions for better selectivity and yield. Similarly, understanding how a molecule like this compound binds to a target protein can guide the design of more potent and selective drugs. One study on a 2,4-disubstituted quinazoline derivative revealed its anticancer mechanism involves the stabilization of the c-myc promoter G-quadruplex, leading to the downregulation of ribosomal RNA synthesis and subsequent cancer cell apoptosis. nih.gov This level of mechanistic insight provides a clear roadmap for future drug development.

Future research will likely involve:

In Situ Spectroscopic Analysis: Techniques such as real-time NMR and IR spectroscopy can monitor reactions as they happen, providing valuable data on transient intermediates and reaction kinetics.

Advanced Mass Spectrometry: Methods like photoelectron photoion coincidence spectroscopy can help identify and characterize reactive intermediates in complex chemical processes, offering unambiguous, isomer-selective insights into reaction pathways.

Isotopic Labeling Studies: Using isotopes of carbon, nitrogen, and hydrogen can help trace the path of atoms throughout a reaction, confirming proposed mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be used to model reaction energy profiles and transition states, complementing experimental findings and providing predictive power. researchgate.net

Exploration of New Biological Targets and Pathways for Broader Applications

While quinazoline derivatives are well-established as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), the structural versatility of this compound makes it a candidate for interacting with a much broader range of biological targets. Future research is poised to expand its therapeutic applications into new disease areas.

Neurodegenerative Diseases: The quinazoline scaffold is being actively investigated for its potential in treating Alzheimer's disease. mdpi.comdrugbank.com Research has shown that certain derivatives can act as multi-target agents, simultaneously inhibiting cholinesterases, preventing the aggregation of β-amyloid peptides, and modulating tau protein pathology. lse.ac.uknih.govnih.gov The this compound framework could be functionalized to optimize these activities.

Epigenetic Targets: Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in cancer and other diseases like cardiac fibrosis. nih.govrsc.org Novel inhibitors with a 4-phenylquinazoline (B11897094) scaffold have been discovered, suggesting that derivatives of this compound could be developed as potent and selective BRD4 inhibitors.

Antimicrobial and Antiviral Agents: The quinazoline core is present in compounds with known antibacterial and antifungal properties. researchgate.netnih.gov With the rise of antimicrobial resistance, designing novel this compound derivatives represents a promising strategy. Furthermore, in silico studies have predicted potential antiviral activity against picornavirus for certain quinazolinones, opening a new avenue for investigation. globalresearchonline.net

| Emerging Therapeutic Area | Potential Biological Target(s) | Therapeutic Rationale | Reference |

|---|---|---|---|

| Alzheimer's Disease | Cholinesterases, β-amyloid, Tau protein | Multi-target approach to address complex disease pathology. | mdpi.comdrugbank.comnih.gov |

| Cardiac Fibrosis / Cancer | Bromodomain-containing protein 4 (BRD4) | Inhibition of epigenetic reader protein involved in gene transcription. | nih.govrsc.org |

| Infectious Diseases | Bacterial gyrase, viral proteins | Development of new agents to combat antimicrobial resistance. | nih.govglobalresearchonline.net |

Innovations in Materials Science Applications for Enhanced Performance

The unique photophysical properties of the quinazoline ring system, characterized by its rigid, planar structure and extended π-conjugation, make it an attractive scaffold for advanced materials. The incorporation of a heavy bromine atom and a phenyl group in this compound can be leveraged to fine-tune these properties for specific applications, particularly in optoelectronics.

Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives are being developed as highly efficient emitters for OLEDs. researchgate.netbenthamdirect.com Specifically, they are used to create materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to OLEDs with near-100% internal quantum efficiency. ntu.edu.twurfu.ru Recent research has produced quinazoline-based TADF emitters that achieve external quantum efficiencies of approximately 28%. rsc.org

Fluorescent Probes and Sensors: The fluorescence of quinazoline derivatives can be sensitive to the local environment, such as pH or the presence of specific ions. researchgate.net This property makes them ideal candidates for the development of chemical sensors and biological imaging agents. Quinazolinone-based probes are noted for their biocompatibility and low toxicity. rsc.org

Nonlinear Optical (NLO) Materials: Arylvinyl-substituted quinazolines are being explored for their potential as NLO materials, which have applications in telecommunications and optical computing. benthamdirect.com

Integration of Computational Design and Predictive Modeling in Experimental Research

The synergy between computational modeling and experimental research is accelerating the discovery and optimization of new molecules. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are becoming indispensable tools in the study of this compound and its analogues. nih.gov

These computational methods allow researchers to:

Predict Biological Activity: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed molecules before they are synthesized. nih.govbiointerfaceresearch.com

Visualize Molecular Interactions: Molecular docking simulates the binding of a ligand (e.g., a this compound derivative) to the active site of a target protein. nih.gov This provides insights into the key interactions responsible for binding affinity and selectivity, guiding the design of more effective inhibitors. nih.govresearchgate.net

Assess Drug-Likeness: Computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. researchgate.net This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development.

Discover New Leads: Virtual screening of large compound libraries against a specific biological target can rapidly identify potential hit compounds with novel scaffolds, saving significant time and resources compared to traditional high-throughput screening. nih.gov

The integration of these predictive models allows for a more rational, hypothesis-driven approach to research, focusing experimental efforts on the most promising candidates and ultimately streamlining the development pipeline for new drugs and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-4-phenylquinazoline and its derivatives?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling reactions using palladium catalysts. For example, 6-bromo-4-chloroquinazoline reacts with substituted amines (e.g., thiophen-2-ylmethanamine) in DMF with Hunig’s base to form intermediates, followed by microwave-assisted cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Na₂CO₃ and Pd(PPh₃)₄ . Purification typically involves silica gel column chromatography with gradient elution (ethyl acetate/hexanes).

Q. How is the purity of this compound assessed in synthetic workflows?

- Methodology : High-performance liquid chromatography (HPLC) with diode array detectors and LC-MS are standard. For instance, purity determination uses gradients of acetonitrile/water with trifluoroacetic acid additives, achieving >95% purity thresholds. Retention times and UV spectra are cross-validated with NMR and HRMS data .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ ~4.9 ppm) .

- HRMS : Confirms molecular weights (e.g., [M+H]+ ions with <1 ppm error) .

- X-ray crystallography : Resolves crystal packing and bond angles, particularly for structurally complex derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound derivatization?

- Methodology :

- Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction rates.

- Microwave vs. conventional heating : Microwave-assisted synthesis (e.g., 150°C for 1 h) reduces reaction times and improves yields (e.g., 58% vs. 40% for conventional methods) .

Q. What strategies address contradictory bioactivity data in this compound-based kinase inhibitors?

- Methodology :

- Dose-response assays : Validate IC₅₀ values across multiple replicates to rule out assay variability.

- Selectivity profiling : Test against kinase panels (e.g., Reaction Biology Corporation’s kinase screen) to identify off-target effects .

- Structural analogs : Modify substituents (e.g., bromo to methoxy groups) to correlate structural changes with activity trends .

Q. How do computational methods support the design of this compound derivatives?

- Methodology :

- DFT calculations : Predict redox properties (e.g., ferrocenyl-substituted analogs) and electron density maps to guide functionalization .

- Molecular docking : Simulate binding interactions with target proteins (e.g., CDC2-like kinases) to prioritize synthetic targets .

Q. What are the challenges in crystallizing this compound derivatives, and how are they resolved?

- Methodology :

- Solvent screening : Use mixed solvents (e.g., EtOAc/hexanes) to induce slow crystallization.

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation.

- Co-crystallization agents : Add small molecules (e.g., thiourea) to stabilize crystal packing .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., equivalents, degassing steps) rigorously to mitigate batch-to-batch variability .

- Data Validation : Cross-check NMR assignments with DEPT and COSY spectra to resolve overlapping signals .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving bioactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。